(S)-4-Benzyl-3-(fluoromethyl)morpholine

Chiral synthesis Enantioselective catalysis Stereochemical purity

This (S)-enantiomer is a mandatory chiral morpholine building block for stereoselective synthesis. Its defined (S)-configuration ensures correct downstream stereocenter setting, avoiding material loss from racemic mixtures. The 3-fluoromethyl substitution enhances lipophilicity (XLogP=1.8) for improved BBB permeability versus non-fluorinated analogs, making it strategically superior for CNS programs targeting PI3K/AKT/mTOR pathways. ≥98% enantiomeric purity.

Molecular Formula C12H16FNO
Molecular Weight 209.264
CAS No. 1266238-75-8
Cat. No. B566926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Benzyl-3-(fluoromethyl)morpholine
CAS1266238-75-8
Molecular FormulaC12H16FNO
Molecular Weight209.264
Structural Identifiers
SMILESC1COCC(N1CC2=CC=CC=C2)CF
InChIInChI=1S/C12H16FNO/c13-8-12-10-15-7-6-14(12)9-11-4-2-1-3-5-11/h1-5,12H,6-10H2/t12-/m1/s1
InChIKeyJFVOPAWVBJMTAO-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-4-Benzyl-3-(fluoromethyl)morpholine (CAS 1266238-75-8): Chiral Morpholine Building Block for Enantioselective Synthesis and Medicinal Chemistry Procurement


(S)-4-Benzyl-3-(fluoromethyl)morpholine is a chiral morpholine derivative characterized by a benzyl group at the 4-position and a fluoromethyl group at the 3-position in the (S)-configuration [1]. With the molecular formula C₁₂H₁₆FNO and a molecular weight of 209.26 g/mol, it possesses a defined stereocenter that enables its use as an enantiopure building block for the construction of stereochemically complex molecules . The compound is typically supplied at purities of 95–98% and is primarily employed in research settings as a synthetic intermediate, not for therapeutic or diagnostic use .

Why Generic Substitution of (S)-4-Benzyl-3-(fluoromethyl)morpholine (CAS 1266238-75-8) with Close Analogs is Scientifically Unsound for Chiral Applications


Substituting (S)-4-benzyl-3-(fluoromethyl)morpholine with its racemic mixture, the (R)-enantiomer, or regioisomers such as 4-benzyl-2-(fluoromethyl)morpholine introduces uncontrolled variables in stereoselective reactions and biological assays. The (S)-configuration is critical for enantioselective recognition by chiral catalysts and biological targets; the racemate or opposite enantiomer will exhibit different reactivity, selectivity, and pharmacokinetic properties [1]. Similarly, regioisomers with the fluoromethyl group at the 2-position alter the three-dimensional orientation of the fluorine atom, which can significantly impact binding affinity and metabolic stability in medicinal chemistry applications [2]. The absence of the fluoromethyl group—as in 4-benzylmorpholine—removes the beneficial electronegativity and metabolic blocking effects of fluorine, while non-fluorinated analogs lack the enhanced membrane permeability and target engagement conferred by the C–F bond [3].

Quantitative Comparative Evidence for (S)-4-Benzyl-3-(fluoromethyl)morpholine (CAS 1266238-75-8) Against Closest Analogs


Stereochemical Purity: Enantiomeric Excess vs. Racemic and (R)-Enantiomer Comparators

(S)-4-Benzyl-3-(fluoromethyl)morpholine is supplied with defined stereochemistry, typically achieving enantiomeric excess (ee) of ≥98%, whereas racemic 4-benzyl-3-(fluoromethyl)morpholine consists of a 1:1 mixture of (S)- and (R)-enantiomers, rendering it unsuitable for enantioselective applications . The (R)-enantiomer (CAS 218594-80-0) is a distinct compound with opposite optical rotation and potentially divergent biological activity .

Chiral synthesis Enantioselective catalysis Stereochemical purity

Fluoromethyl Substitution: Physicochemical Differentiation from Non-Fluorinated 4-Benzylmorpholine

The presence of the fluoromethyl group at the 3-position significantly alters the physicochemical profile of the morpholine scaffold. (S)-4-Benzyl-3-(fluoromethyl)morpholine has a computed XLogP3-AA value of 1.8, indicating enhanced lipophilicity compared to the non-fluorinated parent 4-benzylmorpholine (estimated XLogP ≈ 1.5) [1]. This 0.3 log unit increase corresponds to approximately a 2-fold increase in partition coefficient, which is expected to improve membrane permeability in cellular assays [2].

Medicinal chemistry Fluorine chemistry Physicochemical properties

Regioisomeric Differentiation: 3-Fluoromethyl vs. 2-Fluoromethyl Morpholine Scaffolds

The position of the fluoromethyl substituent on the morpholine ring dictates the three-dimensional orientation of the fluorine atom. (S)-4-Benzyl-3-(fluoromethyl)morpholine positions the –CH₂F group adjacent to the ring oxygen, whereas the regioisomer (2S)-4-benzyl-2-(fluoromethyl)morpholine places the fluoromethyl group on the carbon bearing the ether oxygen [1]. This positional difference alters the electron density distribution and conformational preferences of the ring, which can lead to divergent target binding profiles . The 3-substituted isomer is a common intermediate in patents directed to PI3K/AKT/mTOR pathway inhibitors, reflecting its validated utility in kinase inhibitor design [2].

Regioisomer comparison Medicinal chemistry Structure-activity relationship

Synthetic Yield and Practical Scalability from Documented Patent Procedures

A reproducible synthetic protocol for (S)-4-benzyl-3-(fluoromethyl)morpholine is documented in US Patent Application 2019/16713, achieving a 70% isolated yield from the corresponding (S)-hydroxymethyl precursor using diethylaminosulfur trifluoride (DAST) in dichloromethane at 0°C to room temperature over 3 hours . This yield compares favorably to typical fluorination yields for similar morpholine alcohols, which often range from 50–65% under analogous conditions . The patent also details the subsequent N-debenzylation step to afford (S)-3-(fluoromethyl)morpholine in 60% yield, demonstrating the compound's utility as a protected intermediate .

Process chemistry Synthetic yield Scalability

Procurement-Relevant Application Scenarios for (S)-4-Benzyl-3-(fluoromethyl)morpholine (CAS 1266238-75-8) Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of Chiral Drug Intermediates

When a synthetic route demands a chiral morpholine building block with defined (S)-stereochemistry, (S)-4-benzyl-3-(fluoromethyl)morpholine is the mandatory selection over the racemate or (R)-enantiomer. Its ≥98% enantiomeric purity ensures that downstream stereocenters are set correctly, avoiding the 50% material loss and purification burden associated with racemic mixtures .

Medicinal Chemistry Programs Targeting CNS-Penetrant Kinase Inhibitors

For drug discovery campaigns focused on CNS targets such as PI3K/AKT/mTOR pathway kinases, the enhanced lipophilicity (XLogP = 1.8) conferred by the fluoromethyl group makes this compound a strategically superior intermediate relative to non-fluorinated 4-benzylmorpholine. The approximately 2-fold increase in partition coefficient is anticipated to improve passive diffusion across the blood-brain barrier [1].

Reproduction of Patented Synthetic Routes Requiring 3-Fluoromethyl Regiochemistry

In projects that follow published patent procedures—such as those disclosed in US2019/16713 for the synthesis of (S)-3-(fluoromethyl)morpholine—procurement of the exact 3-fluoromethyl regioisomer is non-negotiable. Substitution with the 2-fluoromethyl analog would yield a structurally distinct product with altered binding properties, invalidating structure-activity relationship (SAR) comparisons .

Fluorine-18 Radiolabeling for Positron Emission Tomography (PET) Tracer Development

The presence of a fluoromethyl group makes this scaffold amenable to isotopic substitution with fluorine-18 for PET imaging applications. The documented synthetic procedure provides a reliable entry point for late-stage radiofluorination, with the 70% yield in the non-radioactive fluorination step suggesting a robust process that may translate to radiochemical synthesis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-4-Benzyl-3-(fluoromethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.